molecular formula C17H12ClN5O B100856 Intrazole CAS No. 15992-13-9

Intrazole

Cat. No.: B100856
CAS No.: 15992-13-9
M. Wt: 337.8 g/mol
InChI Key: ZDHHGGFQZRPUSN-UHFFFAOYSA-N
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Description

Intrazole is a synthetic compound known for its broad-spectrum antimicrobial properties. It is commonly used to treat infections caused by bacteria and parasites. This compound is particularly effective against infections of the liver, stomach, intestines, vagina, brain, heart, lungs, and skin .

Scientific Research Applications

Intrazole has a wide range of scientific research applications:

Mechanism of Action

Itraconazole is a potent and selective nonsteroidal aromatase inhibitor . By inhibiting aromatase, the conversion of androstenedione to estrone, and testosterone to estradiol, is prevented, thereby decreasing tumor mass or delaying progression in patients with tumors responsive to hormones . Anastrozole causes an 85% decrease in estrone sulfate levels .

Safety and Hazards

Itraconazole can cause or exacerbate congestive heart failure (CHF) . If signs or symptoms of CHF occur during administration of itraconazole, reassess continued itraconazole use . Common side effects may include headache, dizziness, drowsiness, tiredness, increased blood pressure, rash, itching, nausea, vomiting, stomach pain, diarrhea, constipation, swelling, abnormal liver function or blood tests, fever, muscle or joint pain, unusual or unpleasant taste in your mouth, hair loss, impotence, erection problems, or changes in your menstrual periods .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Intrazole involves the dissolution of a mixture of the compound and L-ascorbic acid in a mixed solvent of dichloromethane and methanol. Hydroxypropyl methylcellulose and pluronic F-127 are then added, followed by dichloromethane to obtain a raw material solution. This solution is fed into a crystallization autoclave in a supercritical fluid crystallization equipment system. The solution is sprayed into the crystallization autoclave via a spray nozzle, where composite particles are separated and collected at the bottom of the autoclave. These particles are then encapsulated to obtain the this compound preparation with decreased particle size and increased bioavailability .

Industrial Production Methods

Industrial production of this compound follows a similar method but on a larger scale. The process involves the use of large crystallization autoclaves and advanced supercritical fluid crystallization equipment to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Intrazole undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for its antimicrobial activity.

Common Reagents and Conditions

    Oxidation: this compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate under acidic conditions.

    Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions involving this compound often use reagents like halogens or alkylating agents under controlled conditions.

Major Products

The major products formed from these reactions include various derivatives of this compound that retain its antimicrobial properties while potentially offering improved efficacy or reduced side effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Intrazole

This compound is unique in its broad-spectrum antimicrobial activity, making it effective against a wide range of bacterial and parasitic infections. Unlike the aromatase inhibitors mentioned above, which are primarily used in cancer treatment, this compound’s primary application is in combating infections. Its ability to inhibit nucleic acid synthesis sets it apart from other antimicrobial agents that may target different cellular processes.

Properties

IUPAC Name

(4-chlorophenyl)-[3-(2H-tetrazol-5-ylmethyl)indol-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClN5O/c18-13-7-5-11(6-8-13)17(24)23-10-12(9-16-19-21-22-20-16)14-3-1-2-4-15(14)23/h1-8,10H,9H2,(H,19,20,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDHHGGFQZRPUSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2C(=O)C3=CC=C(C=C3)Cl)CC4=NNN=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00166771
Record name Intrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00166771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15992-13-9
Record name Intrazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15992-13-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Intrazole [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015992139
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Intrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00166771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name INTRAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5CFY5Y69AM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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